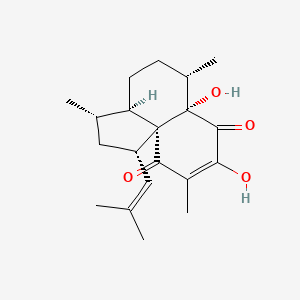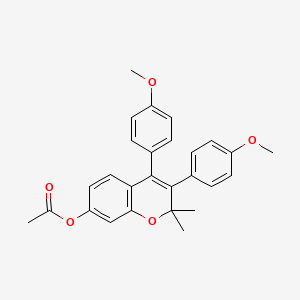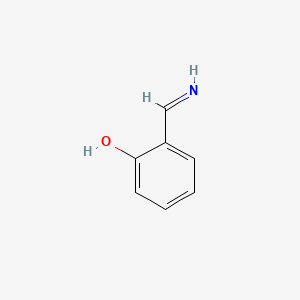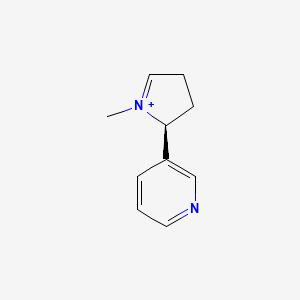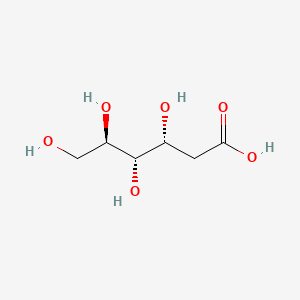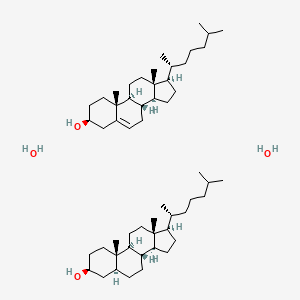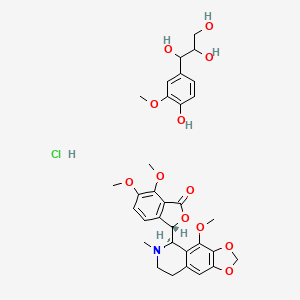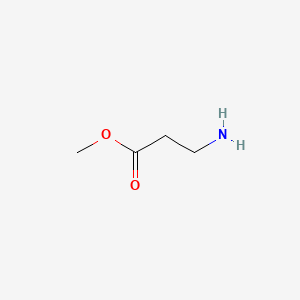
3,4,4',5-Tetrachlorobiphenyl
説明
3,4,4’,5-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is a member of biphenyls, a member of monochlorobenzenes, a trichlorobenzene, and a tetrachlorobiphenyl .
Molecular Structure Analysis
The molecular formula of 3,4,4’,5-Tetrachlorobiphenyl is C12H6Cl4 . The InChI code is 1S/C12H6Cl4/c13-9-3-1-7 (2-4-9)8-5-10 (14)12 (16)11 (15)6-8/h1-6H .Physical And Chemical Properties Analysis
The molecular weight of 3,4,4’,5-Tetrachlorobiphenyl is 291.99 . It is stored at a temperature of 28°C . The compound is solid and white to off-white in color .科学的研究の応用
Environmental Fate and Transport
PCB77: is a persistent organic pollutant with significant environmental implications. Studies have shown that the sorption and desorption of PCB77 on soil organic matters, such as humic acid, are crucial for understanding its environmental fate . The sorption capacity is influenced by the composition and microstructure of humic acid, which varies from different origins. This knowledge is vital for predicting the movement and long-term environmental impact of PCB77.
Biotransformation in Plants
Research has demonstrated that plants like poplars and switchgrass can metabolize PCB77 in vivo . This process includes the rearrangement of chlorine atoms and dechlorination, which are significant for phytoremediation strategies. Understanding how plants can transform and detoxify PCB77 helps in developing biological methods to clean up contaminated environments.
Analytical Chemistry
The separation and quantification of PCB77 in mixtures, such as Aroclors, are essential for analytical chemistry applications . Techniques like Florisil column chromatography and gas/liquid chromatography with mass spectrometry are used to analyze PCB77 concentrations in various solutions, which is crucial for monitoring and regulatory purposes.
Microbial Degradation
Microorganisms in sediment cultures can reductively dechlorinate PCB77 . Identifying the microbial species involved and understanding their metabolic pathways are key for bioremediation efforts. This research can lead to effective strategies for the degradation of PCB77 in sediments.
Sorption Mechanism Study
The study of the sorption mechanism of PCB77 on different substrates provides insights into its chemical interactions and binding affinities . Techniques like Fourier transform infrared (FTIR) and solid-state carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy are used to elucidate the primary sorption mechanisms, which are essential for designing materials that can adsorb and immobilize PCB77.
Material Science
The chemical stability and low flammability of PCB77 have historically made it useful in various applications, including insulation and heat transfer materials . Although its use is now restricted, studying its properties continues to inform the development of new materials with similar desirable characteristics but without the associated environmental and health risks.
Historical Industrial Applications
While the use of PCB77 is heavily regulated today, historical applications in industries such as electrical insulation, lubrication, and paint additives are part of its legacy . Research into these applications provides context for current environmental contamination and aids in the development of strategies for managing legacy pollutants.
Safety and Hazards
作用機序
Target of Action
3,4,4’,5-Tetrachlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . It also inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits PER1, a core component of the circadian clock, by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction can lead to alterations in the normal functioning of the circadian rhythm.
Biochemical Pathways
Research has shown that similar compounds, such as 2,3,4,5-tetrachlorobiphenyl, can be dechlorinated by an organohalide respiring bacterium, dehalobium chlorocoercia df-1 . This suggests that 3,4,4’,5-Tetrachlorobiphenyl may also be involved in similar biochemical pathways.
Pharmacokinetics
Research on similar compounds, such as 2,2’,5,5’-tetrachlorobiphenyl, suggests that these compounds can be distributed, metabolized, and excreted by the body . The ADME properties of these compounds can impact their bioavailability and overall effects on the body.
Result of Action
It is known that the compound can cause harmful health effects due to its bioaccumulative properties . It is also known to inhibit PER1, which can lead to alterations in the normal functioning of the circadian rhythm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,4’,5-Tetrachlorobiphenyl. Furthermore, certain plants, such as poplars and switchgrass, have been shown to metabolize similar compounds, suggesting that the presence of these plants could influence the action of 3,4,4’,5-Tetrachlorobiphenyl .
特性
IUPAC Name |
1,2,3-trichloro-5-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWVLZJTVIYLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074209 | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4',5-Tetrachlorobiphenyl | |
CAS RN |
70362-50-4 | |
| Record name | PCB 81 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,4',5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R8ZU2864J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



